molecular formula C19H18N2O2S B2577521 N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 476208-74-9

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2577521
CAS No.: 476208-74-9
M. Wt: 338.43
InChI Key: JIIHFSFPUARURP-UHFFFAOYSA-N
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Description

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound featuring a benzamide group linked to a 4-(4-propoxyphenyl)thiazole scaffold. This structure is part of a class of N-(thiazol-2-yl)benzamide analogs that are of significant interest in scientific research, particularly in the field of neuropharmacology . Compounds within this structural class have been identified as a novel class of selective Zinc-Activated Channel (ZAC) antagonists . ZAC is an atypical member of the Cys-loop receptor superfamily of ligand-gated ion channels, and potent, selective antagonists like this are valuable pharmacological tools for exploring the receptor's physiological functions . The mechanism of action for these analogs is characterized as negative allosteric modulation , with evidence suggesting they target the transmembrane and/or intracellular domains of the receptor, leading to non-competitive antagonism of Zn2+-induced signaling . Beyond its application in ion channel research, the 1,3-thiazole core is a privileged structure in medicinal chemistry, known for exhibiting a wide range of biological activities. Researchers investigate thiazole derivatives for their potential in various other fields, including as antimicrobial and antitubercular agents . This compound serves as a key chemical building block for the synthesis and exploration of more complex molecules in drug discovery efforts . Please Note: This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-2-12-23-16-10-8-14(9-11-16)17-13-24-19(20-17)21-18(22)15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIHFSFPUARURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 4-propoxyphenyl isothiocyanate with 2-aminobenzamide under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of various substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promising activity against various biological targets, making it a potential candidate for the development of new therapeutic agents.

    Agriculture: Thiazole derivatives, including N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, have been investigated for their potential use as agrochemicals due to their antifungal and antibacterial properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thiazole Ring

(a) 4-Methylphenyl vs. 4-Propoxyphenyl
  • N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): This analogue replaces the propoxyphenyl group with a 4-methylphenyl substituent. In plant growth assays, this compound showed 129.23% activity (p < 0.05), suggesting that even minor substituent changes significantly modulate bioactivity .
  • Key Difference : The propoxy group in the target compound may enhance solubility and target engagement through polar interactions.
(b) 4-Pyridin-2-yl vs. 4-Propoxyphenyl
  • 4-(Dimethoxymethyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide ():
    Replacing the 4-propoxyphenyl with a pyridinyl group introduces basicity and hydrogen-bond-accepting properties. This compound demonstrated similar docking behavior to PfAtg8 as its parent compound, highlighting the role of aromatic nitrogen in target binding .

Variations in the Benzamide Moiety

(a) Chlorobenzamide vs. Unsubstituted Benzamide
  • N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) ():
    Substitution of the benzamide with a chloro group at the para position resulted in potent anti-inflammatory activity (carrageenan-induced edema model). The electron-withdrawing chlorine likely enhances metabolic stability and receptor affinity .
  • Key Difference : The absence of a chloro group in the target compound may reduce steric hindrance, favoring interactions with bulkier binding pockets.
(b) Trifluoromethyl Substitution
  • N-[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]-3-trifluoromethylbenzamide (5n) (): The trifluoromethyl group increases electronegativity and lipophilicity, contributing to enhanced blood-brain barrier penetration. This compound also exhibited notable anti-inflammatory effects .
(a) Kinase Inhibition
  • TAK-715 (N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide) ():
    A p38 MAP kinase inhibitor with an IC50 of 7.1 nM. The ethyl and methyl groups on the thiazole and pyridyl rings optimize hydrophobic interactions with the kinase active site. Unlike the target compound, TAK-715’s thiazole is substituted at the 5-position, demonstrating that substituent positioning critically affects kinase selectivity .
(b) Antiproliferative Agents
  • Masitinib Mesylate ():
    Features a benzamide linked to a 4-(pyridin-3-yl)thiazole group. It inhibits c-KIT and PDGF pathways, underscoring the therapeutic relevance of thiazole-benzamide hybrids in oncology .

Physicochemical Properties

Compound Substituents (Thiazole 4-position) Benzamide Substituents Key Property/Bioactivity Reference
Target Compound 4-Propoxyphenyl None High lipophilicity -
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-Methylphenyl 2-Phenoxy 129.23% plant growth modulation
5c (4-Chlorobenzamide) 4-Phenyl 4-Chloro Anti-inflammatory (IC50 ~ μM)
TAK-715 3-Methylphenyl (thiazole 5-position) None p38 MAPK inhibition (IC50 = 7.1 nM)

Biological Activity

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a thiazole ring linked to a benzamide moiety, which is known to enhance its biological activity. The structural formula can be represented as follows:

C16H18N2OS\text{C}_{16}\text{H}_{18}\text{N}_2\text{OS}

This compound's unique structure contributes to its interaction with various biological targets.

1. Enzyme Inhibition

Recent studies have demonstrated that derivatives of benzamide, including this compound, exhibit potent inhibitory effects on several enzymes:

  • Carbonic Anhydrases (hCA I and hCA II) : The compound has shown significant inhibition with IC50 values ranging from 0.09 to 0.58 µM for hCA II and 4.07 to 29.70 nM for hCA I. These values indicate a strong potential for therapeutic applications in conditions where carbonic anhydrases play a role, such as glaucoma and epilepsy .
EnzymeIC50 (µM)Ki (nM)
hCA I0.09 - 0.584.07 - 29.70
hCA II0.09 - 0.5810.68 - 37.16

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens, including mycobacterial strains:

  • Mycobacterium avium : In vitro studies indicated that this compound significantly reduced intracellular bacterial viability in THP-1 macrophages . This suggests potential applications in treating infections caused by non-tuberculous mycobacteria.
PathogenMIC50 (µg/mL)
Mycobacterium avium<10
Mycobacterium abscessus<20

3. Neuroprotective Effects

The compound has been investigated for its effects on neurodegenerative diseases due to its ability to inhibit acetylcholinesterase (AChE):

  • AChE Inhibition : With IC50 values ranging from 8.91 to 34.02 nM, this compound shows promise as a lead compound for the treatment of Alzheimer's disease and other cognitive disorders .

The biological activities of this compound can be attributed to its ability to interact with specific targets:

  • Enzyme Binding : The binding affinity for carbonic anhydrases and AChE suggests that the compound may stabilize the enzyme-substrate complex or alter the active site conformation.
  • Cellular Uptake : The presence of the propoxy group enhances lipophilicity, facilitating cellular uptake and bioavailability.

Case Studies

Several studies have highlighted the efficacy of this compound in various models:

  • In Vivo Models : Animal studies demonstrated that administration of this compound resulted in significant reductions in bacterial load in infected tissues compared to controls .
  • Neuroprotection : In models of neurodegeneration, the compound exhibited protective effects against oxidative stress-induced neuronal damage, supporting its potential use in neuroprotective therapies .

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